rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate
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Overview
Description
rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate is a chemical compound with a complex structure that includes a piperidine ring substituted with a propan-2-yl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl N-{[(2R,4S)-2-(2-methoxyphenyl)piperidin-4-yl]carbamate}
- rac-tert-butyl N-{[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate}
- rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate
Uniqueness
rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H28N2O2 |
---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl N-[[(2S,4R)-4-propan-2-ylpiperidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-10(2)11-6-7-15-12(8-11)9-16-13(17)18-14(3,4)5/h10-12,15H,6-9H2,1-5H3,(H,16,17)/t11-,12+/m1/s1 |
InChI Key |
KTDPYGFPNNSYEC-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CCN[C@@H](C1)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C1CCNC(C1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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